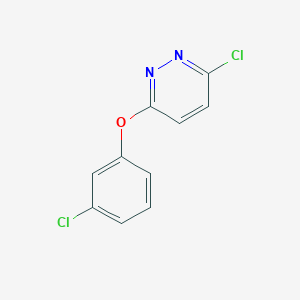
3-Chloro-6-(3-chlorophenoxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(3-chlorophenoxy)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. This compound, with the molecular formula C10H6Cl2N2O, is characterized by the presence of a pyridazine ring substituted with chloro and chlorophenoxy groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3-chlorophenoxy)pyridazine typically involves the reaction of 3-chlorophenol with 3,6-dichloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-(3-chlorophenoxy)pyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted pyridazines, oxides, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Chloro-6-(3-chlorophenoxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiplatelet activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-(3-chlorophenoxy)pyridazine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit platelet aggregation by blocking calcium ion influx, which is necessary for platelet activation .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-phenylpyridazine: Similar in structure but with a phenyl group instead of a chlorophenoxy group.
3-Chloro-6-(4-chlorophenoxy)pyridazine: Similar but with a different position of the chloro group on the phenoxy ring.
Uniqueness
3-Chloro-6-(3-chlorophenoxy)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and chlorophenoxy groups makes it particularly interesting for various applications in medicinal and industrial chemistry .
Propiedades
IUPAC Name |
3-chloro-6-(3-chlorophenoxy)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(6-7)15-10-5-4-9(12)13-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEDDNKYVPEKKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-chloro-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B427790.png)


![2-Chloro-4-[4-(2-chlorophenyl)-1-piperazinyl]pyrimidine](/img/structure/B427794.png)
![4-[4-(4-Fluorophenyl)-1-piperazinyl]-2-pyrimidinyl methyl sulfide](/img/structure/B427798.png)
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-pyrimidinyl methyl sulfide](/img/structure/B427799.png)

![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-2-pyrimidinyl methyl sulfide](/img/structure/B427802.png)
![4-Chloro-2-(methylsulfanyl)-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B427803.png)

![6-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B427805.png)
![6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B427809.png)
